1-(1-Piperidinyl)cyclohexanecarboxylic acid hydrochloride
Overview
Description
1-(1-Piperidinyl)cyclohexanecarboxylic acid hydrochloride, commonly referred to as 1-PCHHCl, is an organic compound that has been used in a variety of scientific research applications. It is a cyclic amide derivative of 1-piperidine carboxylic acid, and is used as a chiral building block in the synthesis of various compounds. This multi-purpose compound has been studied for its biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Scientific Research Applications
C12H22ClNO2 C_{12}H_{22}ClNO_{2} C12H22ClNO2
and a molecular weight of 247.76 . Piperidine derivatives are crucial in the pharmaceutical industry, as they are present in more than twenty classes of pharmaceuticals and alkaloids . Below is a comprehensive analysis of the scientific research applications of this compound, focusing on unique applications across different fields.Synthesis of Biologically Active Molecules
This compound can serve as a starting material or intermediate in the synthesis of various biologically active molecules. Its transformation into different substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones is of particular interest for creating compounds with potential therapeutic effects .
Catalysis
The compound can act as a ligand in catalytic systems. Its piperidine moiety can coordinate to metal centers, facilitating various catalytic reactions, including hydrogenation, cyclization, and amination processes that are pivotal in organic synthesis .
properties
IUPAC Name |
1-piperidin-1-ylcyclohexane-1-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2.ClH/c14-11(15)12(7-3-1-4-8-12)13-9-5-2-6-10-13;/h1-10H2,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYMCNHLEMRAHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)N2CCCCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Piperidinyl)cyclohexanecarboxylic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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